molecular formula C14H16N2O2S B5545500 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5545500
M. Wt: 276.36 g/mol
InChI Key: DQZLIDFZZWEIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide is a subject of interest in the field of organic chemistry due to its potential biological activities and applications in various fields excluding drug-related uses.

Synthesis Analysis

The synthesis of 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide involves the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The product undergoes recrystallization to achieve purity and is characterized by elemental analyses and spectroscopic techniques such as HNMR and LC-MS (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-(2-isopropylphenoxy)-N-1,3-thiazol-2-ylacetamide has been determined to crystallize in the orthorhombic crystal system with space group Pbca. The crystal structure analysis revealed intermolecular hydrogen bonds of the type N–H⋅⋅⋅O and two intramolecular interactions, contributing to its stability and molecular conformation (Sharma et al., 2018).

Chemical Reactions and Properties

This compound participates in reactions typical of acetamides, including amidation and cycloaddition reactions. Its reactivity is influenced by the presence of the thiazol and isopropylphenoxy groups, which can interact with various reagents to form a diverse range of products, indicating its versatile chemical behavior (Yu et al., 2014).

Scientific Research Applications

Synthesis and Corrosion Inhibition

  • A study discusses the synthesis of acetamide derivatives, including those with long alkyl side chains, and evaluates their effectiveness as corrosion inhibitors. These compounds showed promising inhibition efficiencies in both acidic and mineral oil media, suggesting their potential application in protecting metals against corrosion (Yıldırım & Çetin, 2008).

Anticancer Applications

  • Another research effort led to the synthesis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," which displayed anticancer activity through in silico modeling targeting the VEGFr receptor. The study presents the compound as a potential anticancer agent, supported by molecular docking analysis and structural elucidation (Sharma et al., 2018).

Anti-inflammatory and Analgesic Properties

  • Research on 1,3,4-Thiadiazoles synthesized for their anti-inflammatory and analgesic properties revealed significant activities compared to ibuprofen, indicating their potential as new therapeutic agents. The study also explored their mechanism of action against the COX-2 enzyme through structure-based drug design (Shkair et al., 2016).

Antimicrobial and Surface Active Agents

  • The synthesis of thiazole, oxazole, pyrimidine, and pyridazine derivatives from 2-cyano-N-octadecylacetamide aimed to improve surfactant properties while also demonstrating antimicrobial activity. These compounds highlight the intersection of material science and biomedicine, showing potential for use as nonionic surface active agents with biological applications (El-Sayed & Ahmed, 2016).

Photoinitiator for Polymer Networks

  • A novel study synthesized a photoinitiator based on thioxanthone and polyhedral oligomeric silsesquioxane (POSS) for the preparation of hybrid networks in an air atmosphere. This approach demonstrates the utility of acetamide derivatives in creating materials with enhanced thermal stability and robust polymer/filler networks, suitable for various industrial applications (Batibay et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could also investigate its biological activity and mechanism of action .

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10(2)11-5-3-4-6-12(11)18-9-13(17)16-14-15-7-8-19-14/h3-8,10H,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLIDFZZWEIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.